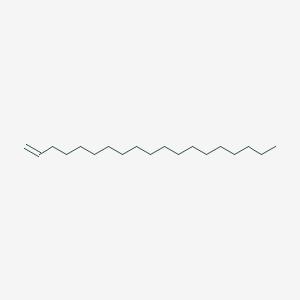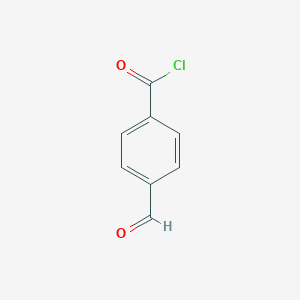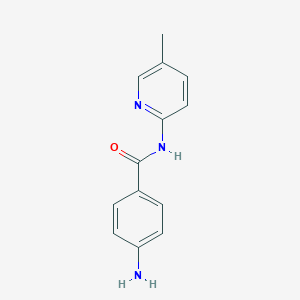
4-amino-N-(5-methylpyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(5-methylpyridin-2-yl)benzamide: is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring. This particular compound is notable for its substitution pattern, which includes an amino group at the para position and a pyridyl group at the nitrogen atom of the amide.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For 4-amino-N-(5-methylpyridin-2-yl)benzamide, the reaction can be carried out using benzoic acid derivatives and 5-methyl-2-pyridylamine. The reaction is often facilitated by the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4), under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly nature.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives can be scaled up using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The reaction conditions are optimized to ensure high efficiency and minimal environmental impact.
化学反応の分析
Types of Reactions: 4-amino-N-(5-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group of the amide can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Nitrobenzamide derivatives.
Reduction: Aminobenzylamine derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
科学的研究の応用
Chemistry: 4-amino-N-(5-methylpyridin-2-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It can act as an inhibitor or activator of specific enzymes, providing insights into biochemical pathways.
Medicine: Benzamide derivatives are known for their therapeutic properties. This compound may exhibit anti-inflammatory, analgesic, and antitumor activities. It is also explored for its potential use in treating neurological disorders.
Industry: In the industrial sector, benzamide derivatives are used in the production of polymers, dyes, and other specialty chemicals. Their stability and reactivity make them valuable in various manufacturing processes.
作用機序
The mechanism of action of 4-amino-N-(5-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridyl group enhances the compound’s binding affinity to certain receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Benzamide: The simplest amide derivative of benzoic acid.
4-Aminobenzamide: Similar structure but lacks the pyridyl group.
5-Methyl-2-pyridylamine: Contains the pyridyl group but lacks the benzamide structure.
Uniqueness: 4-amino-N-(5-methylpyridin-2-yl)benzamide is unique due to its specific substitution pattern, which combines the properties of both benzamide and pyridylamine. This combination enhances its reactivity and binding affinity, making it a valuable compound in various applications.
特性
CAS番号 |
17710-08-6 |
|---|---|
分子式 |
C13H13N3O |
分子量 |
227.26 g/mol |
IUPAC名 |
4-amino-N-(5-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H13N3O/c1-9-2-7-12(15-8-9)16-13(17)10-3-5-11(14)6-4-10/h2-8H,14H2,1H3,(H,15,16,17) |
InChIキー |
BARXDSNMNYUFCZ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N |
正規SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N |
Key on ui other cas no. |
17710-08-6 |
同義語 |
4-Amino-N-(5-methyl-2-pyridyl)benzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


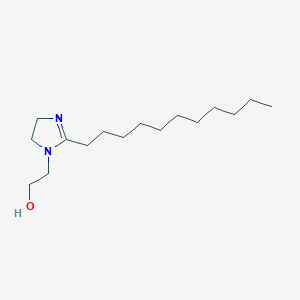

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)
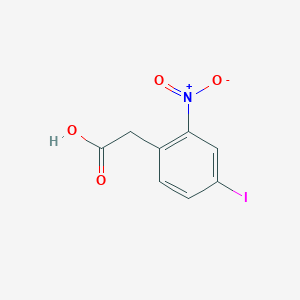
![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)
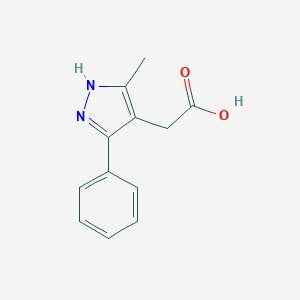
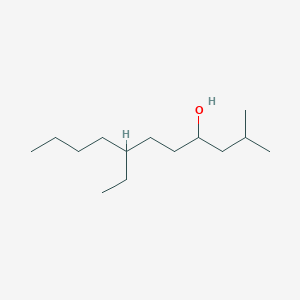
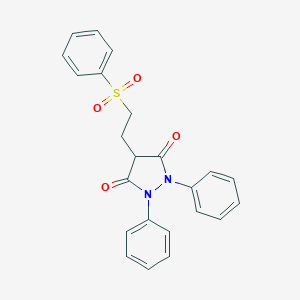
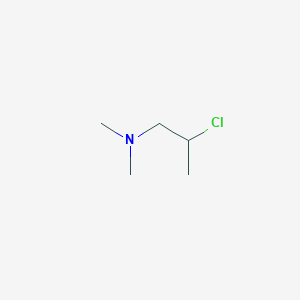
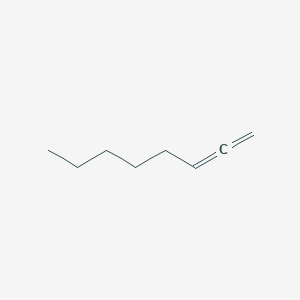
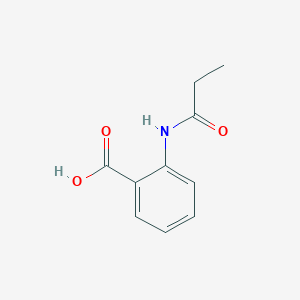
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)
